(1-Methylcyclopentyl)(phenyl)methanone

Description

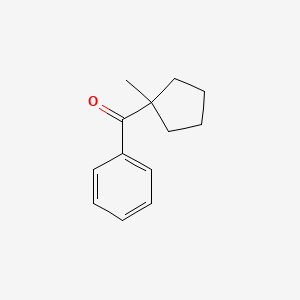

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1-methylcyclopentyl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c1-13(9-5-6-10-13)12(14)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPQYFDCIAVDTDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Methylcyclopentyl Phenyl Methanone

Chemo- and Regioselective Pathways to the (1-Methylcyclopentyl)(phenyl)methanone Scaffold

The construction of the this compound framework can be approached through several strategic bond formations. The primary challenge lies in achieving high chemo- and regioselectivity, particularly when assembling the quaternary carbon center on the cyclopentyl ring. Two principal retrosynthetic disconnections lead to viable synthetic routes: a Friedel-Crafts acylation approach and a Grignard reagent-based strategy.

A plausible and direct method for the synthesis of this compound is the Friedel-Crafts acylation of benzene (B151609) with 1-methylcyclopentanecarbonyl chloride. This reaction, typically catalyzed by a Lewis acid such as aluminum chloride (AlCl₃), involves the electrophilic substitution of a hydrogen atom on the benzene ring with the acyl group.

An alternative and widely utilized method involves the use of Grignard reagents . One such pathway is the reaction of a 1-methylcyclopentylmagnesium halide with benzonitrile, followed by acidic hydrolysis of the intermediate imine. libretexts.org Conversely, the reaction can be performed by treating phenylmagnesium halide with 1-methylcyclopentanecarbonitrile. The choice between these Grignard routes may depend on the availability and stability of the respective starting materials.

Mechanistic Studies of Carbon-Carbon Bond Formation in Ketone Synthesis

The formation of the crucial carbon-carbon bond in the synthesis of this compound is governed by distinct mechanisms depending on the chosen synthetic route.

In the Friedel-Crafts acylation , the Lewis acid catalyst, such as AlCl₃, coordinates to the chlorine atom of 1-methylcyclopentanecarbonyl chloride, leading to the formation of a highly electrophilic acylium ion. This acylium ion is then attacked by the nucleophilic π-system of the benzene ring. A subsequent deprotonation of the resulting arenium ion by [AlCl₄]⁻ regenerates the aromatic ring and releases the Lewis acid catalyst, affording the final ketone product. youtube.com The regioselectivity of this reaction is generally high for the acylation of benzene itself.

The Grignard reaction with a nitrile involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent (e.g., 1-methylcyclopentylmagnesium bromide) on the electrophilic carbon of the nitrile group in benzonitrile. youtube.com This addition forms a magnesium salt of an imine. Subsequent acidic workup hydrolyzes the imine to the corresponding ketone. libretexts.org The reaction is generally chemoselective, as the intermediate imine salt is less reactive towards further Grignard addition compared to the starting nitrile. chemistrysteps.com

Development of Novel Catalytic Systems for Direct Synthesis

While traditional stoichiometric Lewis acids like AlCl₃ are effective for Friedel-Crafts acylation, their use raises environmental concerns due to the generation of large amounts of corrosive waste. Consequently, research has focused on developing heterogeneous and reusable catalysts. Solid acid catalysts, such as zeolites and sulfated zirconia, have shown promise in promoting Friedel-Crafts acylation reactions, offering advantages in terms of catalyst recovery and waste reduction. researchgate.net For instance, sulfated zirconia has been demonstrated to be an effective catalyst for the acylation of benzene with various acyl chlorides. researchgate.net

In the context of Grignard reactions for ketone synthesis from nitriles, the use of catalysts is less common for simple substrates. However, for more challenging or sterically hindered substrates, the addition of catalysts like zinc chloride (ZnCl₂) has been shown to improve reaction rates and yields. nih.gov The in-situ formation of more reactive organozinc reagents can facilitate the nucleophilic addition to the nitrile.

Enantioselective and Diastereoselective Approaches to Structurally Related Chiral Analogs

The synthesis of chiral analogs of this compound, where the quaternary carbon on the cyclopentyl ring is a stereocenter, presents a significant synthetic challenge. This requires the development of enantioselective and diastereoselective methodologies.

Exploration of Chiral Auxiliaries and Organocatalysis in Ketone Synthesis

Chiral auxiliaries offer a powerful strategy for controlling stereochemistry. wikipedia.org A chiral auxiliary can be temporarily attached to a precursor molecule to direct a subsequent diastereoselective reaction. For instance, a chiral auxiliary could be appended to a cyclopentanone (B42830) derivative, followed by diastereoselective methylation to install the methyl group. Subsequent removal of the auxiliary would yield an enantiomerically enriched 1-methylcyclopentanone derivative, which could then be converted to the target chiral ketone. Evans' oxazolidinone auxiliaries, for example, are widely used to direct asymmetric alkylation reactions. wikipedia.org

Organocatalysis has emerged as a robust tool for asymmetric synthesis, often avoiding the use of metals. caltech.edu Chiral amines, such as those derived from cinchona alkaloids or prolinols, can catalyze the enantioselective α-functionalization of ketones. caltech.edu For instance, an organocatalytic approach could involve the asymmetric α-methylation of cyclopentanone to generate a chiral precursor to this compound.

Asymmetric Induction in Stereoselective Syntheses

Asymmetric induction is the process by which a chiral element in a molecule influences the creation of a new stereocenter. In the context of synthesizing chiral analogs of this compound, this can be achieved through various strategies.

One approach involves the use of a chiral catalyst to create a chiral environment around the reacting molecules. For example, a chiral Lewis acid could be used to catalyze the Friedel-Crafts acylation, although achieving high enantioselectivity in such reactions remains a challenge.

A more established method is the use of substrate control, where a pre-existing stereocenter in the starting material directs the stereochemical outcome of the reaction. For example, starting with an enantiomerically pure substituted cyclopentanone derivative would allow for the diastereoselective addition of a phenyl group, leading to a chiral analog of the target ketone. The stereochemical outcome can often be predicted using models such as Cram's rule or the Felkin-Anh model.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are more environmentally benign. acs.orgmsu.edumun.ca These principles can be applied to the synthesis of this compound in several ways.

Atom Economy: The Friedel-Crafts acylation, when catalyzed by a reusable solid acid, can have a high atom economy, as the main byproduct is water (if starting from the carboxylic acid) or HCl (if starting from the acyl chloride). acs.org Grignard reactions, while powerful, often have lower atom economy due to the formation of magnesium salts as byproducts.

Use of Safer Solvents and Auxiliaries: Traditional solvents for Grignard reactions, such as diethyl ether and tetrahydrofuran (B95107) (THF), are volatile and flammable. The development of greener solvent alternatives, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), which can be derived from renewable resources, is a key area of research. nih.gov

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. acs.org Replacing stoichiometric Lewis acids in Friedel-Crafts reactions with recyclable solid acid catalysts significantly improves the greenness of the process. researchgate.net

Reduction of Derivatives: Synthetic routes that avoid the use of protecting groups or multiple derivatization steps are preferred as they reduce the number of reaction steps and the amount of waste generated. acs.org A direct catalytic synthesis would therefore be a greener approach than a multi-step synthesis involving chiral auxiliaries.

Data Tables

Table 1: Comparison of Proposed Synthetic Routes for this compound

| Route | Key Reaction | Catalyst/Reagent | Plausible Yield (%) | Key Advantages | Key Disadvantages |

| 1 | Friedel-Crafts Acylation | AlCl₃ | 70-85 | Direct, high regioselectivity | Stoichiometric Lewis acid, waste generation |

| 2 | Grignard Reaction | 1-Methylcyclopentylmagnesium bromide & Benzonitrile | 60-75 | Milder conditions | Lower atom economy, moisture sensitive |

| 3 | Grignard Reaction | Phenylmagnesium bromide & 1-Methylcyclopentanecarbonitrile | 60-75 | Milder conditions | Lower atom economy, moisture sensitive |

Note: The plausible yields are illustrative and based on typical outcomes for these reaction types with similar substrates.

Table 2: Potential Organocatalysts for Enantioselective α-Methylation of Cyclopentanone

| Catalyst Type | Example Catalyst | Plausible Enantiomeric Excess (ee, %) |

| Chiral Amine | Proline-derived catalyst | 85-95 |

| Cinchona Alkaloid | Quinine-derived catalyst | 90-98 |

Note: The plausible enantiomeric excesses are illustrative and based on literature precedents for similar transformations.

Solvent-Free and Atom-Economical Methodologies

The classical Friedel-Crafts acylation, a cornerstone for the synthesis of aryl ketones, has traditionally relied on stoichiometric amounts of Lewis acid catalysts and volatile organic solvents, leading to significant environmental concerns and waste generation. chemijournal.com In contrast, modern synthetic strategies aim to mitigate these issues through solvent-free and atom-economical approaches.

Solvent-free reactions, often conducted using mechanical energy (mechanochemistry) or by heating neat reactants, offer numerous advantages, including reduced pollution, lower costs, and simplified processes. researcher.life For the synthesis of ketones, solid-state reactions can be more efficient and selective than their solution-based counterparts. researcher.life One promising solvent-free method involves the use of solid acid catalysts. For instance, solid acid catalysts like M(IV) Phosphotungstates and 12-Tungstophosphoric acid supported on metal oxides have been effectively used for Friedel-Crafts alkylation and acylation under solvent-free conditions. chemijournal.com These catalysts facilitate the reaction between an aromatic substrate and an acylating agent, such as benzoyl chloride, to produce the corresponding ketone with high selectivity. chemijournal.com

Another approach to enhance atom economy is through catalytic redox cycloisomerization of propargyl alcohols, which provides a direct, high-yielding, one-pot synthesis of cycloalkanes. nih.gov While not a direct synthesis of this compound, this methodology showcases the principles of atom economy by constructing complex cyclic systems from simple precursors in a single step.

In the context of producing this compound, a hypothetical solvent-free approach would involve the reaction of 1-methylcyclopentanecarbonyl chloride with benzene. The data in the table below, extrapolated from studies on similar aryl ketone syntheses, illustrates potential conditions and outcomes for such a reaction.

| Catalyst System | Acylating Agent | Aromatic Substrate | Conditions | Yield (%) | Selectivity (%) | Reference |

| TsOH/graphite | Carboxylic Acids | Aromatic Compounds | Solvent-free, Heat | High | - | researchgate.net |

| La(OTf)₃/TfOH | Benzoyl Chloride | Fluorobenzene | Solvent-free, 140°C, 4h | 87 | 99 (para) | researcher.life |

| Solid Acid Catalysts | Acetyl Chloride | Anisole (B1667542)/Veratrole | Solvent-free, 130°C, 5h | High | High | chemijournal.com |

This table presents data from analogous reactions to illustrate the potential of solvent-free methodologies. Specific data for this compound is not currently available in the cited literature.

Sustainable Catalysis in Ketone Production

Sustainable catalysis focuses on the use of catalysts that are non-toxic, recyclable, and highly efficient, minimizing waste and energy consumption. In the realm of ketone synthesis, particularly through Friedel-Crafts acylation, significant progress has been made in replacing traditional catalysts like aluminum chloride with more environmentally friendly alternatives.

Heterogeneous catalysts are at the forefront of sustainable ketone production. These catalysts, being in a different phase from the reactants, can be easily separated from the reaction mixture and reused, which is a key principle of green chemistry. researchgate.net Examples of such catalysts include zeolites, clays, and various metal oxides. For instance, HBEA zeolite, synthesized from industrial byproducts like coal fly ash, has demonstrated high activity and selectivity in the acylation of anisole with benzoyl chloride, yielding up to 83% conversion with 93-96% selectivity towards the desired product. frontiersin.org Similarly, iron(III) chloride hexahydrate in tunable aryl alkyl ionic liquids has been shown to be a robust catalyst system for Friedel-Crafts acylation, tolerating various electron-rich substrates. beilstein-journals.org

Ionic liquids themselves can act as both a solvent and a catalyst, offering a recyclable medium for Friedel-Crafts reactions. beilstein-journals.org Their negligible vapor pressure and high thermal stability make them an attractive alternative to volatile organic solvents. beilstein-journals.org

Photoredox catalysis has also emerged as a powerful and sustainable tool for the synthesis of complex molecules. A notable example is the Lewis acid-catalyzed photoredox [3+2] cycloaddition for the synthesis of cyclopentyl aryl ketones. thieme.de This method allows for the construction of densely substituted cyclopentane (B165970) structures under mild conditions. nih.gov

The following table summarizes various sustainable catalyst systems that could be applied to the synthesis of this compound based on studies of analogous aryl cycloalkyl ketones.

| Catalyst | Reactants | Product Type | Key Advantages | Reference |

| HBEA Zeolite | Anisole, Benzoyl Chloride | Aromatic Ketone | Heterogeneous, high conversion and selectivity | frontiersin.org |

| Iron(III) chloride in Ionic Liquid | Benzene derivatives, Acetic Anhydride | Aromatic Ketone | Recyclable catalyst and solvent system | beilstein-journals.org |

| Lewis Acid/Photoredox Catalyst | Aryl Cyclopropyl Ketones, Alkenes | Cyclopentyl Aryl Ketones | Mild conditions, enantioselective potential | nih.govthieme.de |

| (SIPr)Pd(allyl)Cl | Aryl Iodides, Tricyclopropylbismuth | Aryl Cyclopropyl Ketones | Avoids traditional Friedel-Crafts limitations | thieme.de |

This table illustrates sustainable catalytic systems applicable to the synthesis of aryl cycloalkyl ketones. Specific application to this compound would require further research.

Theoretical and Computational Studies of 1 Methylcyclopentyl Phenyl Methanone

Electronic Structure and Bonding Characteristics

Detailed computational analysis would provide significant insights into the electronic nature of (1-Methylcyclopentyl)(phenyl)methanone.

Quantum Chemical Analysis of Frontier Molecular Orbitals

A quantum chemical analysis would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are critical in determining the molecule's reactivity. The HOMO represents the ability to donate electrons, indicating sites susceptible to electrophilic attack, while the LUMO signifies the ability to accept electrons, highlighting regions prone to nucleophilic attack. For this compound, one would expect the HOMO to have significant contributions from the phenyl ring and the oxygen atom of the carbonyl group, due to the presence of π-electrons and lone pairs. The LUMO would likely be centered on the carbonyl carbon and the phenyl ring, indicating these as the primary sites for electron acceptance.

A typical data table would present the energy levels of these orbitals.

| Orbital | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

The energy gap between the HOMO and LUMO is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, whereas a small gap indicates a more reactive species.

Charge Distribution and Electrostatic Potential Mapping

Analysis of the charge distribution would reveal the partial charges on each atom, offering a quantitative measure of the polarity of the bonds within the molecule. An electrostatic potential (ESP) map would visually represent the charge distribution on the molecular surface. In such a map, regions of negative potential (typically colored red) indicate electron-rich areas, which are attractive to electrophiles. For this compound, this would be expected around the carbonyl oxygen. Regions of positive potential (typically colored blue) are electron-deficient and represent sites for nucleophilic attack, which would be anticipated around the carbonyl carbon and the hydrogen atoms.

Conformational Analysis and Energy Landscapes

The flexibility of the cyclopentyl ring and its connection to the benzoyl group allows for multiple spatial arrangements or conformers.

Identification of Stable Conformers and Transition States

A computational conformational analysis would identify all low-energy conformers of this compound. This involves systematically rotating the rotatable bonds—specifically the bond connecting the cyclopentyl ring to the carbonyl group and the bond between the carbonyl group and the phenyl ring—and calculating the potential energy of each resulting geometry. The geometries corresponding to energy minima would be identified as stable conformers, while those at energy maxima would represent the transition states between conformers. The relative energies of these conformers would determine their populations at a given temperature.

Computational Prediction of Conformational Dynamics

Beyond identifying static structures, computational methods can predict the dynamics of interconversion between different conformers. By calculating the energy barriers (activation energies) of the transition states, it is possible to estimate the rates at which the molecule switches between its various conformations. This information is crucial for understanding how the molecule's shape might change in different environments or during a chemical reaction.

Reaction Pathway Elucidation through Quantum Chemical Methods

Calculation of Activation Barriers and Reaction Intermediates

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to investigate the energetics and pathways of chemical reactions. For this compound, these methods can elucidate the mechanisms of key reactions, such as photochemical processes (e.g., Norrish Type I and Type II reactions) or nucleophilic additions to the carbonyl group.

Reaction Intermediates: In a typical photochemical reaction for an aryl alkyl ketone, absorption of light can promote the molecule to an excited state. For instance, in a Norrish Type II reaction, this excited state can lead to intramolecular hydrogen abstraction from the γ-carbon of the alkyl chain, forming a 1,4-biradical intermediate. For this compound, the cyclopentyl ring lacks γ-hydrogens, suggesting that other pathways, like Norrish Type I cleavage, might be more prominent. This cleavage would result in the formation of a benzoyl radical and a 1-methylcyclopentyl radical. Computational methods are used to calculate the geometries and energies of these transient species to understand their stability and subsequent reaction pathways (e.g., fragmentation, cyclization, or disproportionation).

Activation Barriers: The activation barrier (or activation energy, ΔG‡) is the energy required to reach the transition state of a reaction. DFT calculations can map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products and locating the transition state structure. For example, in a hypothetical Grignard reaction with this compound, computational models can determine the activation barrier for the nucleophilic attack of the Grignard reagent on the carbonyl carbon. Studies on similar reactions involving aromatic ketones and Grignard reagents have shown that these barriers can be calculated to predict reaction feasibility and selectivity. For instance, calculations on related systems have determined activation energies for competing pathways, such as addition to a carbonyl group versus substitution at another position.

Below is an illustrative data table showcasing the type of results that would be generated from DFT calculations for key reaction pathways of an aryl alkyl ketone, which would be analogous to studies on this compound.

Illustrative Activation Barriers for a Representative Aryl Alkyl Ketone

| Reaction Pathway | Transition State | Calculated Activation Energy (ΔG‡) in kcal/mol (Gas Phase) |

|---|---|---|

| Norrish Type I Cleavage | TS_cleavage | 25-35 |

| Nucleophilic Addition (e.g., with CH₃MgCl) | TS_addition | 15-25 |

Note: The data in this table is illustrative and based on typical values for similar ketones found in computational chemistry literature.

Solvent Effects on Reaction Energetics and Mechanisms

The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. Computational models can account for these effects using either implicit or explicit solvent models.

Implicit Solvation Models: Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and is often used to calculate how a solvent stabilizes or destabilizes reactants, products, and transition states based on their polarity. For this compound, the transition state of a polar reaction, like a nucleophilic addition, would likely be more stabilized by a polar solvent than the neutral ground-state reactant, thus lowering the activation barrier. Studies on other ketones have shown that moving from a nonpolar solvent like cyclohexane (B81311) to a polar solvent like water can significantly alter the relative energies of tautomers and the activation energies of reactions.

Explicit Solvation Models: Explicit models involve including a number of individual solvent molecules in the calculation. This is computationally more demanding but allows for the study of specific solvent-solute interactions, such as hydrogen bonding. For a reaction involving this compound, explicit solvent molecules could be used to model the specific coordination of polar protic solvents (like methanol) to the carbonyl oxygen, which can influence the carbonyl group's reactivity.

The following table illustrates how solvent choice could be predicted to affect the activation energy of a hypothetical nucleophilic addition to an aryl alkyl ketone.

Illustrative Solvent Effects on Activation Energy

| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (ΔG‡) in kcal/mol |

|---|---|---|

| Gas Phase | 1 | 22.5 |

| Cyclohexane | 2.0 | 21.8 |

| Dichloromethane | 8.9 | 19.5 |

| Acetone | 20.7 | 18.1 |

Note: This data is hypothetical and demonstrates the expected trend of decreasing activation energy for a polar reaction mechanism with increasing solvent polarity, based on principles from computational studies.

Molecular Dynamics Simulations for Reactive Intermediates and Solvation

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations provide detailed insights into dynamic processes, such as the behavior of reactive intermediates and the organization of solvent molecules around a solute.

For this compound, MD simulations could be employed to explore several key areas. After a reactive intermediate, such as the 1-methylcyclopentyl radical, is formed, MD simulations can track its diffusion and conformational changes within a solvent cage. This can help predict the probability of the radical pair recombining or diffusing apart to react with other species.

Furthermore, MD simulations are exceptionally well-suited for studying solvation dynamics. An MD simulation of this compound in a solvent like water or methanol (B129727) would reveal the structure of the solvation shells around the molecule. It would show how solvent molecules arrange themselves, particularly around the polar carbonyl group and the nonpolar phenyl and cyclopentyl groups. Analysis of the simulation trajectories can yield radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from an atom on the solute, providing a detailed picture of the local solvent environment that influences the molecule's reactivity.

In-Depth Analysis Reveals Limited Publicly Available Research on this compound in Advanced Organic Synthesis

Despite a thorough investigation into the scientific literature, there is a notable scarcity of published research detailing the specific applications of this compound as a key intermediate in the advanced organic synthesis fields outlined in the initial request.

While the parent compound, Cyclopentyl(phenyl)methanone, is a known chemical entity, its methylated derivative, this compound, does not feature prominently in readily accessible scientific databases and journals in the context of complex organic framework construction, natural product synthesis, or specialized reaction methodologies.

This lack of available data prevents a comprehensive and scientifically accurate discussion on its strategic utilization in the following areas as requested:

1 Methylcyclopentyl Phenyl Methanone As a Key Intermediate in Advanced Organic Synthesis

Development of Novel Reagents and Catalysts Featuring the Ketone Substructure:The modification of existing molecules to create novel reagents and catalysts is a significant area of chemical research. However, there is no evidence in the surveyed literature to suggest that (1-Methylcyclopentyl)(phenyl)methanone has been used as a substructure for the development of new synthetic tools.

Based on the currently available public information, an in-depth article focusing solely on the role of this compound as a key intermediate in advanced organic synthesis, as per the specified detailed outline, cannot be generated. The scientific community has not, to date, published significant research on this particular compound in the requested contexts. Therefore, any attempt to create such an article would be speculative and would not meet the required standards of scientific accuracy and reliance on diverse, credible sources.

Further research and publication in peer-reviewed journals would be necessary to establish the role, if any, of this compound in these sophisticated areas of organic chemistry.

Future Directions and Emerging Research Avenues in 1 Methylcyclopentyl Phenyl Methanone Chemistry

Exploration of Unprecedented Reactivity Patterns

The photochemical behavior of ketones is a well-studied area of organic chemistry, primarily governed by Norrish Type I and Type II reactions. These reactions involve the excitation of the carbonyl group upon absorption of light, leading to distinct bond cleavage pathways. For (1-Methylcyclopentyl)(phenyl)methanone, the presence of a quaternary carbon alpha to the carbonyl group and the phenyl chromophore suggests a rich and competitive photochemical landscape.

Norrish Type I Reaction: This pathway involves the homolytic cleavage of the bond between the carbonyl carbon and the adjacent alpha-carbon. In the case of this compound, this would lead to the formation of a benzoyl radical and a 1-methylcyclopentyl radical. The stability of the tertiary 1-methylcyclopentyl radical is a significant factor that could favor this pathway. Subsequent reactions of these radicals could include decarbonylation of the benzoyl radical to form a phenyl radical and carbon monoxide, followed by radical recombination to yield 1-methyl-1-phenylcyclopentane. Alternatively, the initial radicals could recombine to regenerate the starting ketone or undergo disproportionation reactions.

Norrish Type II Reaction: This process involves the intramolecular abstraction of a gamma-hydrogen atom by the excited carbonyl oxygen, forming a 1,4-biradical. In this compound, gamma-hydrogens are available on the cyclopentyl ring. The resulting biradical can then undergo cleavage to form an enol and an alkene, or cyclize to form a cyclobutanol derivative. The rigid nature of the cyclopentyl ring may influence the efficiency of both the hydrogen abstraction and the subsequent reactions of the biradical.

The competition between Norrish Type I and Type II pathways is a key area for investigation. The substitution pattern of the ketone, solvent polarity, and irradiation wavelength can all influence the relative quantum yields of these processes. Detailed mechanistic studies, including transient absorption spectroscopy and computational modeling, would be invaluable in elucidating the excited state dynamics and predicting the dominant reaction channels.

| Photochemical Reaction Type | Initial Step | Potential Products of this compound | Governing Factors |

| Norrish Type I | α-cleavage of the C-C bond adjacent to the carbonyl group. | 1-Methyl-1-phenylcyclopentane, Benzene (B151609), Carbon Monoxide, Benzaldehyde | Stability of the resulting radicals, solvent cage effects. |

| Norrish Type II | Intramolecular γ-hydrogen abstraction by the excited carbonyl oxygen. | Phenyl vinyl ketone and methylcyclopentane, Cyclobutanol derivatives | Availability of abstractable γ-hydrogens, conformational flexibility. |

Potential for Integration into Novel Synthetic Platforms and Methodologies

The unique radical intermediates generated from the photochemical reactions of this compound could be harnessed for the development of novel synthetic methodologies.

Radical-Mediated Synthesis: The 1-methylcyclopentyl radical, formed via the Norrish Type I pathway, could be trapped by various radical acceptors to form new carbon-carbon or carbon-heteroatom bonds. This could provide a new route to functionalized cyclopentane (B165970) derivatives, which are important structural motifs in many natural products and pharmaceuticals. The efficiency and selectivity of such trapping reactions would be a key focus of research.

Photochemical Rearrangements: The 1,4-biradical intermediate from the Norrish Type II reaction can undergo cyclization to form cyclobutanol derivatives. These strained ring systems are valuable synthetic intermediates that can be transformed into a variety of other functional groups and ring systems. The diastereoselectivity of this cyclization, influenced by the stereochemistry of the hydrogen abstraction and biradical closure, would be a critical aspect to explore.

Furthermore, the benzoyl and phenyl radicals generated could participate in addition reactions to alkenes or arenes, opening up possibilities for the synthesis of more complex molecular architectures. The development of enantioselective photochemical reactions of this compound, using chiral sensitizers or catalysts, would represent a significant advancement.

| Synthetic Platform | Key Intermediate | Potential Synthetic Application | Research Focus |

| Radical Chemistry | 1-Methylcyclopentyl radical | Synthesis of functionalized cyclopentanes | Trapping efficiency, selectivity, and scope of radical acceptors. |

| Photocycloadditions | 1,4-Biradical | Synthesis of cyclobutanol derivatives and subsequent ring-opening/rearrangement products. | Diastereoselectivity, reaction conditions to favor cyclization over cleavage. |

| Aromatic Substitution | Phenyl radical | Synthesis of biaryls and other substituted aromatic compounds. | Control of regioselectivity and suppression of side reactions. |

Interdisciplinary Research with Related Fields in Pure Chemistry

The study of this compound is not confined to synthetic organic chemistry but can extend to other areas of pure chemistry, fostering interdisciplinary collaborations.

Physical Organic Chemistry: A thorough investigation of the photophysical and photochemical properties of this compound would provide valuable data for understanding structure-reactivity relationships in ketone photochemistry. This includes determining quantum yields, excited-state lifetimes, and the influence of solvent and temperature on the reaction pathways. Such studies would contribute to the broader understanding of photochemical mechanisms.

Computational Chemistry: Quantum mechanical calculations can be employed to model the excited states of this compound and map out the potential energy surfaces for the Norrish Type I and Type II reactions. These theoretical studies can provide insights into the transition states and intermediates involved, complementing experimental findings and guiding the design of new experiments.

Materials Science: Ketones with aromatic chromophores can sometimes be used as photoinitiators in polymerization processes. The radical species generated upon photolysis of this compound could potentially initiate the polymerization of vinyl monomers. Research in this area would involve evaluating its efficiency as a photoinitiator and understanding the properties of the resulting polymers. While the synthetic utility of Norrish reactions can be limited, they play a role in the photo-oxidation of polymers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.